3,4-diethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide
Description
3,4-Diethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a benzamide derivative featuring a 3,4-diethoxy-substituted aromatic ring linked via an ethyl spacer to a 1,3-thiazole ring substituted at position 2 with a 3-fluorophenyl group. The compound’s structure combines electron-donating ethoxy groups with a fluorine atom, which may enhance metabolic stability and binding interactions in biological systems.
Properties
IUPAC Name |
3,4-diethoxy-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3S/c1-3-27-19-9-8-15(13-20(19)28-4-2)21(26)24-11-10-18-14-29-22(25-18)16-6-5-7-17(23)12-16/h5-9,12-14H,3-4,10-11H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVHVZPXCZDXFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and a halogenated ketone under basic conditions.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.
Formation of the Benzamide Core: The benzamide core is formed by reacting the appropriate amine with a benzoyl chloride derivative.
Introduction of Diethoxy Groups: The diethoxy groups are introduced via an alkylation reaction using ethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-diethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to modify the aromatic rings or the thiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3,4-diethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide involves its interaction with specific molecular targets. The thiazole ring and fluorophenyl group are key structural features that enable the compound to bind to enzymes, receptors, or other proteins, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects: Ethoxy vs. Fluorine Substitution: The 3-fluorophenyl group in the thiazole ring may improve binding affinity to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) compared to non-fluorinated analogs like D335-3016 .
Biological Activity :
- Thiazole-containing analogs (e.g., FTBU-1 in ) often target kinases or proteases due to their ability to mimic purine rings .
- Antioxidant activity is highly dependent on hydroxyl groups (e.g., THHEB), which are absent in the target compound, suggesting divergent therapeutic applications .
Synthetic Accessibility: The target compound’s synthesis likely involves sequential alkylation and cyclization steps, similar to methods for 1,3-thiazole derivatives () . Fluorine introduction may require specialized reagents (e.g., Selectfluor), increasing synthetic complexity compared to non-halogenated analogs .
Research Findings and Implications
- Pharmacokinetics : The diethoxy and fluorophenyl groups balance lipophilicity and metabolic stability, positioning the compound as a candidate for oral bioavailability studies .
- Limitations : Lack of hydroxyl or sulfonamide groups may limit applications in antioxidant or solubility-driven therapies compared to THHEB or sulfamoyl-containing analogs .
Q & A
Q. Challenges in purification :
- Thiazole intermediates often require column chromatography (silica gel, hexane/EtOAc gradient) due to polar byproducts.
- Amide coupling may yield unreacted starting materials; recrystallization from ethanol/water mixtures improves purity.
- Diethoxy groups can lead to oily residues; flash freezing and lyophilization aid in isolating crystalline products .
Advanced: How can regioselectivity be controlled during the formation of the thiazole ring in this compound?
Answer:
Regioselectivity in thiazole synthesis is influenced by:
- Substituent electronic effects : Electron-withdrawing groups (e.g., 3-fluorophenyl) direct cyclization to the α-position. Use of Hünig’s base (DIPEA) stabilizes transition states.
- Catalytic additives : CuI or ZnCl₂ promotes selective C–N bond formation, reducing dimerization side products.
- Temperature control : Slow addition of bromo-ketone precursors at −10°C minimizes kinetic byproducts.
Validation : Monitor reaction progress via LC-MS and compare retention times with authentic standards. Adjust stoichiometry (1.2:1 thiourea:bromo-ketone ratio) to favor desired regioisomer .
Basic: What spectroscopic techniques are most effective for characterizing this benzamide derivative?
Answer:
Key techniques include:
- ¹H/¹³C NMR : Assign diethoxy signals (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) and thiazole protons (δ ~7.5–8.1 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in the ethyl linker.
- HRMS (ESI+) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- IR spectroscopy : Identify amide C=O stretch (~1650–1680 cm⁻¹) and thiazole C=N (~1600 cm⁻¹).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
